NVP-BSK805 Dihydrochloride: A Technical Guide to its Mechanism of Action
NVP-BSK805 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] This technical guide provides an in-depth overview of the mechanism of action of NVP-BSK805 dihydrochloride (B599025), summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cellular signaling pathways. NVP-BSK805 demonstrates significant inhibitory activity against both wild-type JAK2 and the V617F mutant, a common driver in myeloproliferative neoplasms.[2] Its mechanism involves direct competition with ATP at the kinase domain, leading to the suppression of downstream signaling pathways, most notably the phosphorylation of STAT5.[2][3] This inhibition of the JAK/STAT pathway ultimately results in decreased cell proliferation and the induction of apoptosis in JAK2-dependent cancer cells.[2][4]
Core Mechanism of Action
NVP-BSK805 functions as a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of the JAK2 kinase.[2] X-ray crystallography studies have confirmed that NVP-BSK805 binds to the ATP-binding site within the JAK2 kinase domain.[4] This direct competition prevents the binding of ATP, which is essential for the kinase's catalytic activity. The inhibition of JAK2's phosphotransferase activity prevents the subsequent phosphorylation and activation of its downstream targets.
A primary consequence of JAK2 inhibition by NVP-BSK805 is the potent suppression of the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] In cells harboring the activating JAK2 V617F mutation, where the JAK/STAT pathway is constitutively active, NVP-BSK805 effectively blocks this aberrant signaling.[2][4] This blockade of STAT5 phosphorylation is a key event that leads to the observed anti-proliferative and pro-apoptotic effects of the compound.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for NVP-BSK805 dihydrochloride across various biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) |
| JAK2 (JH1 domain) | Cell-free | 0.48[5] | 0.43 ± 0.02[5] |
| JAK2 (full-length, wild-type) | Cell-free | 0.58 ± 0.03[5] | - |
| JAK2 (full-length, V617F mutant) | Cell-free | 0.56 ± 0.04[5] | - |
| JAK1 (JH1 domain) | Cell-free | 31.63[5] | - |
| JAK3 (JH1 domain) | Cell-free | 18.68[5] | - |
| TYK2 (JH1 domain) | Cell-free | 10.76[5] | - |
Table 2: Cellular Activity - Growth Inhibition (GI50)
| Cell Line | Relevant Mutation | GI50 (nM) |
| SET-2 | JAK2 V617F | 51[4] |
| Ba/F3 | JAK2 V617F | <100[6] |
| Human Myeloma Cell Lines | - | 2600 - 6800[7] |
| K-562 | BCR-ABL | >1000[6] |
| CMK | JAK3 A572V | ~2000[6] |
Table 3: Cellular Activity - Apoptosis and Downstream Signaling
| Cell Line | Assay | Effect | Concentration |
| SET-2 | STAT5 Phosphorylation Inhibition | Potent Inhibition | ≥100 nM[5] |
| HEL | STAT5a Phosphorylation Suppression | Suppression | ~500 nM[4] |
| INA-6 | IL-6 Induced STAT3 Phosphorylation | Marked Reduction | 500 nM[7] |
| INA-6 | IL-6 Induced STAT3 Phosphorylation | Complete Abrogation | 2000 nM[7] |
| SET-2 | Apoptosis Induction | Significant | 150 nM[8] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of NVP-BSK805, its selectivity, and its cellular consequences.
Caption: NVP-BSK805 inhibits JAK2, blocking STAT5 phosphorylation and gene transcription.
Caption: Selectivity profile and downstream cellular effects of NVP-BSK805.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of NVP-BSK805 are provided below.
Biochemical Kinase Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against purified JAK family kinases.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK kinase enzymes (JAK1, JAK2, JAK3, TYK2) and a suitable substrate peptide (e.g., a biotinylated peptide derived from STAT5) are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Compound Dilution: NVP-BSK805 dihydrochloride is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The diluted compound, JAK enzyme, and substrate peptide are added to the wells of a microplate. The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and kinase activity is measured. A common detection method is the use of a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.
-
Cellular Proliferation Assay (WST-1 or XTT)
-
Objective: To determine the half-maximal growth inhibition (GI50) of NVP-BSK805 on various cell lines.
-
Methodology:
-
Cell Seeding: Cells (e.g., SET-2, HEL, K-562) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight if applicable.
-
Compound Treatment: Cells are treated with a serial dilution of NVP-BSK805 for a specified duration (typically 72 hours).[1]
-
Viability Reagent Addition: A cell proliferation reagent such as WST-1 or XTT is added to each well. These reagents are converted to a colored formazan (B1609692) dye by metabolically active cells.
-
Incubation and Measurement: The plates are incubated for a period (e.g., 1-4 hours) to allow for color development. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The GI50 value is determined by plotting cell viability against the log of the compound concentration.
-
Western Blotting for Phospho-STAT5
-
Objective: To assess the effect of NVP-BSK805 on the phosphorylation of STAT5 in cellular models.
-
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of NVP-BSK805 for a short duration (e.g., 30 minutes to 1 hour).[3]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT5 (pSTAT5). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is often stripped and re-probed with an antibody for total STAT5 as a loading control.
-
Caption: Experimental workflow for Western blot analysis of pSTAT5.
In Vivo Efficacy
In preclinical mouse models, NVP-BSK805 has demonstrated significant in vivo efficacy. Oral administration of NVP-BSK805 at doses of 150 mg/kg effectively suppressed STAT5 phosphorylation in target tissues, reduced splenomegaly, and controlled the spread of leukemic cells in a Ba/F3 JAK2 V617F cell-driven model.[2][6] Furthermore, in models of recombinant human erythropoietin-induced polycythemia, NVP-BSK805 potently suppressed the condition.[2] These findings highlight the translation of its in vitro mechanism of action to in vivo therapeutic potential.
Conclusion
NVP-BSK805 dihydrochloride is a highly potent and selective ATP-competitive inhibitor of JAK2. Its primary mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of the JAK/STAT signaling pathway, as evidenced by the robust inhibition of STAT5 phosphorylation. This targeted inhibition translates to anti-proliferative and pro-apoptotic effects in cancer cells dependent on JAK2 signaling. The comprehensive quantitative data and established experimental protocols provide a solid foundation for further research and development of JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other related disorders.
References
- 1. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
